Vincosamide

Vue d'ensemble

Description

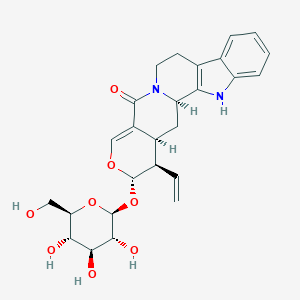

Vincosamide (CAS: 23141-27-7) is a monoterpenoid indole alkaloid glycoside with the molecular formula C₂₆H₃₀N₂O₈ and a molecular weight of 498.5 g/mol . It is characterized by a complex bicyclic structure featuring a β-D-glucopyranosyl moiety linked to an indole scaffold . First isolated from Nauclea officinalis (Rubiaceae) , this compound has since been identified in other plants, including Strychnos nitida (Loganiaceae) and Psychotria leiocarpa (Rubiaceae) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vincosamide can be isolated from natural sources such as the leaves of Psychotria leiocarpa and Strychnos nitida . The isolation process typically involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect and guide the isolation of bioactive compounds . The aqueous extract of the leaves is subjected to chromatographic techniques, and the compounds are determined using nuclear magnetic resonance (NMR) spectroscopy in combination with MS .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes the cultivation of Psychotria leiocarpa or Strychnos nitida, followed by extraction using solvents such as methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Vincosamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound with altered functional groups .

Applications De Recherche Scientifique

Chemical Applications

Vincosamide's unique chemical structure makes it a valuable compound for various synthetic chemistry applications. Its reactivity allows researchers to explore new synthetic pathways and develop novel compounds. Studies have shown that this compound can serve as a precursor in the synthesis of other bioactive molecules, contributing to advancements in medicinal chemistry.

Biological Research

In biological research, this compound is primarily studied for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the proliferation, migration, and invasion of hepatocellular carcinoma (HCC) cells while promoting apoptosis. The compound activates caspase-3 and modulates several signaling pathways, including the PI3K/AKT pathway, which plays a crucial role in cell survival and proliferation.

Medical Applications

This compound shows promise in medical applications, particularly in cancer therapy. Its ability to inhibit malignant behaviors in HCC cells indicates its potential as a chemotherapy agent. In animal models, this compound has demonstrated significant tumor growth inhibition when administered at specific dosages (e.g., 10 mg/kg/day) over short treatment periods .

Case Studies

- A study reported that this compound effectively inhibited HCC cell growth in vitro at concentrations ranging from 10 to 80 µg/mL without causing significant cytotoxicity to normal liver cells .

- Another investigation highlighted this compound's role in promoting apoptosis and inhibiting cell migration and invasion in HCC models through its action on key signaling pathways .

Neurodegenerative Disease Research

This compound exhibits anti-cholinesterase activity, making it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Its potential neuroprotective effects are currently under investigation .

Mécanisme D'action

Vincosamide exerts its effects through several molecular targets and pathways:

Anti-inflammatory Action: this compound inhibits the production of inflammatory mediators such as nitric oxide, interleukin-1 beta, and tumor necrosis factor.

Anti-tumor Action: this compound activates caspase-3, promoting apoptosis in cancer cells.

Cholinesterase Inhibition: this compound inhibits cholinesterase activity, which is beneficial in treating neurodegenerative diseases.

Comparaison Avec Des Composés Similaires

Pharmacological Properties :

- Anticancer Activity: Vincosamide inhibits hepatocellular carcinoma (HCC) cell proliferation by activating caspase-3 and suppressing the PI3K/AKT signaling pathway .

- Anti-inflammatory Effects : It reduces chemically induced inflammation in mice and inhibits acetylcholinesterase (AChE) activity .

- Antioxidant Activity: Derivatives like N,β-glucopyranosyl this compound exhibit hydrogen peroxide quenching properties .

Physicochemical Properties :

- LogP : 1.23 (moderate lipophilicity)

- Hydrogen Bond Donors/Acceptors: 8/12 .

- Solubility : Soluble in polar organic solvents (DMSO, acetone) .

This compound belongs to a class of monoterpenoid indole alkaloids (MIAs) with structural and functional analogs. Key comparisons are outlined below:

Table 1: Structural and Functional Analogs of this compound

Key Findings from Comparative Studies

This compound vs. Strictosamide :

- Structural Differences : this compound and strictosamide are epimers differing in the configuration of the glycosidic bond .

- Bioactivity : Both exhibit anthelmintic activity, but strictosamide shows slightly higher potency (LC₅₀ = 12.8 mg/mL vs. 14.7 mg/mL for this compound) .

- Cytotoxicity : Neither compound showed significant cytotoxicity in T98G, U87, or A549 cancer cell lines , though this compound demonstrated HCC-specific efficacy .

This compound vs. N,β-Glucopyranosyl this compound: The addition of a glucose unit in the latter enhances solubility but reduces BBB permeability (LogP = -0.45 vs. 1.23 for this compound) . N,β-Glucopyranosyl this compound is unique to Strychnos peckii and has broader antioxidant applications .

Functional Analog: Pumiloside :

- Pumiloside shares a carboxyvincoside backbone but lacks the glucosyl moiety. It exhibits stronger DNA-binding activity, making it a candidate for anticancer drug design .

Research Implications and Gaps

- Structural-Activity Relationship (SAR): The β-D-glucopyranosyl group in this compound is critical for AChE inhibition, while the indole core mediates caspase-3 activation .

- Contradictory Findings : this compound’s lack of cytotoxicity in some studies vs. efficacy in HCC suggests cell line-dependent effects.

- Underexplored Derivatives: N,β-Glucopyranosyl this compound warrants further investigation for neurodegenerative diseases due to its antioxidant profile .

Activité Biologique

Vincosamide, an alkaloid derived from the Psychotria genus, has garnered attention for its diverse biological activities, particularly in cancer treatment and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings and case studies.

This compound is a monoterpene indole alkaloid characterized by its unique structure, which contributes to its pharmacological properties. It is primarily isolated from various species of Psychotria, notably Psychotria leiocarpa, where it exhibits significant biological effects, including anti-inflammatory and anticholinesterase activities .

1. Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound, particularly against hepatocellular carcinoma (HCC). Research indicates that this compound inhibits malignant behaviors such as proliferation, migration, and invasion of HCC cells.

- Mechanism of Action :

- Caspase Activation : this compound activates caspase-3, promoting apoptosis in cancer cells .

- Signaling Pathways : It inhibits the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. Specifically, this compound reduces the phosphorylation of AKT and mTOR, leading to decreased tumor growth .

- Expression Modulation : The compound downregulates several oncogenes and metastasis-related proteins such as Src, Ras, MMP9, and CXCR4 .

Table 1: Effects of this compound on HCC Cells

| Concentration (µg/mL) | Effect on Proliferation | Migration | Apoptosis | Key Proteins Modulated |

|---|---|---|---|---|

| 10 | Inhibited | Reduced | Promoted | Caspase-3, PTEN |

| 80 | Strongly inhibited | Significantly reduced | Enhanced | pAKT, mTOR |

2. Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory effects. In experiments using animal models, this compound significantly reduced paw edema and mechanical hyperalgesia induced by carrageenan. The compound's ability to inhibit acetylcholinesterase (AChE) further supports its therapeutic potential in inflammatory diseases .

- Study Findings :

Table 2: Anti-inflammatory Effects of this compound

| Dosage (mg/kg) | Model Used | Effect Observed |

|---|---|---|

| 30 | Paw Edema | Significant reduction |

| 100 | Mechanical Hyperalgesia | Marked decrease in response |

Case Study 1: Hepatocellular Carcinoma Treatment

In a controlled study involving HCC cell lines treated with this compound at concentrations ranging from 10 to 80 µg/mL:

- Results showed that this compound significantly inhibited cell growth and induced apoptosis.

- Animal models treated with this compound demonstrated reduced tumor size and improved survival rates compared to control groups .

Case Study 2: Anti-inflammatory Effects

A study on the anti-inflammatory properties of this compound involved administering varying doses to rodent models:

Q & A

Basic Research Questions

Q. What experimental models are recommended for assessing Vincosamide's antitumor efficacy in vitro?

- Methodological Answer : Use hepatocellular carcinoma (HCC) cell lines (e.g., HepG2 or Huh7) treated with this compound to measure caspase-3 activation via fluorometric assays. Validate pathway inhibition (e.g., PI3K/AKT) using Western blotting for phosphorylated proteins. Include dose-response curves (e.g., 10–200 μM) and IC50 calculations to quantify potency .

Q. What standard assays validate this compound's anti-inflammatory activity?

- Methodological Answer :

- In vitro : Acetylcholinesterase (AChE) inhibition assays using Ellman’s method with donepezil as a positive control.

- In vivo : Carrageenan-induced paw edema in mice, measuring inflammatory markers (e.g., TNF-α, IL-6) via ELISA. Report LC50 values (e.g., 14.7 mg/mL for this compound in anthelmintic assays) .

Q. How should researchers design dose-response studies for this compound’s neuroprotective effects?

- Methodological Answer : Use neuronal cell lines (e.g., SH-SY5Y) exposed to oxidative stress inducers (e.g., H2O2). Pre-treat cells with this compound (5–100 μM) and assess viability via MTT assays. Include positive controls (e.g., rivastigmine for AChE inhibition) and validate mechanisms via qPCR for neurotrophic factors .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s cytotoxicity profiles across cancer models?

- Methodological Answer :

- Step 1 : Compare cell-specific factors (e.g., metabolic enzyme expression, membrane transporters) using transcriptomic profiling.

- Step 2 : Conduct cross-model validation (e.g., HCC vs. HeLa cells) with standardized protocols (e.g., 48-hour exposure, serum-free conditions).

- Step 3 : Apply meta-analysis to reconcile discrepancies, prioritizing studies with rigorous controls (e.g., purity >98%, validated via HPLC) .

Q. What multi-omics approaches are suitable for elucidating this compound’s dual mechanisms (antitumor and anti-inflammatory)?

- Methodological Answer :

- Proteomics : SILAC-based quantification of PI3K/AKT pathway proteins in HCC cells.

- Metabolomics : LC-MS profiling of arachidonic acid metabolites in inflammatory models.

- Integration : Use pathway enrichment tools (e.g., STRING, KEGG) to identify overlapping targets (e.g., caspase-3, COX-2) .

Q. How can pharmacokinetic challenges in this compound’s CNS bioavailability be addressed?

- Methodological Answer :

- Structural Modification : Introduce methyl groups to enhance blood-brain barrier permeability, guided by molecular dynamics simulations.

- Nanoformulation : Develop liposomal this compound and assess bioavailability via LC-MS in rodent plasma/brain homogenates .

Q. Data Contradiction and Validation

Q. What statistical methods are recommended for analyzing conflicting dose-response data in this compound studies?

- Methodological Answer : Apply mixed-effects models to account for inter-study variability. Use sensitivity analysis to identify outliers, and validate findings via bootstrap resampling. Report 95% confidence intervals for IC50 values .

Q. How should researchers validate in vitro findings of this compound’s AChE inhibition in translational models?

- Methodological Answer :

- Ex vivo : Test brain homogenates from this compound-treated rodents using Ellman’s assay.

- Behavioral : Use Morris water maze or passive avoidance tests in Alzheimer’s disease rodent models, correlating AChE activity with cognitive outcomes .

Q. Tables for Key Data

| Assay Type | Key Parameter | This compound Value | Reference |

|---|---|---|---|

| Anthelmintic Activity | LC50 (acetone extract) | 5.72 mg/mL | |

| Cytotoxicity (HeLa) | Non-toxic threshold | <200 μg/mL | |

| PI3K/AKT Inhibition | IC50 (HCC cells) | 35 μM |

Q. Guidelines for Rigorous Research

- Purity Verification : Ensure this compound purity >98% via HPLC with C18 columns and UV detection (λ = 254 nm) .

- Negative Controls : Include solvent-only groups (e.g., DMSO) and baseline measurements for caspase-3/AChE activity .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for sample size justification and humane endpoints .

Propriétés

IUPAC Name |

(1R,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18-,19-,21-,22+,23-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRPLJCNRZUXLS-AZVRXDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2C[C@@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316670 | |

| Record name | Vincoside lactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23141-27-7 | |

| Record name | Vincoside lactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23141-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vincoside lactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.